1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Overview
Description
1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives .
Scientific Research Applications
1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a broad range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: This compound features a bromine atom and a carboxylate group, which can lead to different reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives with FGFR inhibitory activity: These compounds are designed to inhibit fibroblast growth factor receptors and have shown potential in cancer therapy.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-tert-butyl-5-formylpyrrolo[2,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-13(2,3)16-7-10(5-14)11-4-9(8-17)6-15-12(11)16/h4,6-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBGTILLAONBGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C1N=CC(=C2)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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